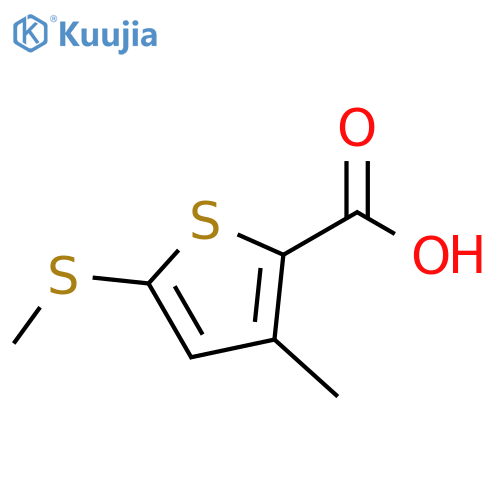Cas no 663194-95-4 (3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid)

663194-95-4 structure
商品名:3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid
CAS番号:663194-95-4
MF:C7H8O2S2
メガワット:188.267219543457
CID:5228791
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid
- 3-Methyl-5-(methylthio)thiophene-2-carboxylic acid
-
- インチ: 1S/C7H8O2S2/c1-4-3-5(10-2)11-6(4)7(8)9/h3H,1-2H3,(H,8,9)
- InChIKey: UMNDLRGHDYIQPY-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)SC(SC)=CC=1C
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR028AMS-5g |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid |
663194-95-4 | 95% | 5g |
$4923.00 | 2023-12-15 | |
| 1PlusChem | 1P028AEG-250mg |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid |
663194-95-4 | 95% | 250mg |
$813.00 | 2024-04-22 | |
| 1PlusChem | 1P028AEG-50mg |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid |
663194-95-4 | 95% | 50mg |
$402.00 | 2024-04-22 | |
| abcr | AB611308-500mg |
3-Methyl-5-(methylthio)thiophene-2-carboxylic acid; . |
663194-95-4 | 500mg |
€1107.30 | 2024-07-24 | ||
| abcr | AB611308-1g |
3-Methyl-5-(methylthio)thiophene-2-carboxylic acid; . |
663194-95-4 | 1g |
€1527.80 | 2024-07-24 | ||
| Enamine | EN300-78013-0.5g |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid |
663194-95-4 | 95.0% | 0.5g |
$959.0 | 2025-02-22 | |
| Enamine | EN300-78013-1.0g |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid |
663194-95-4 | 95.0% | 1.0g |
$1229.0 | 2025-02-22 | |
| Enamine | EN300-78013-0.25g |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid |
663194-95-4 | 95.0% | 0.25g |
$607.0 | 2025-02-22 | |
| Enamine | EN300-78013-0.05g |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid |
663194-95-4 | 95.0% | 0.05g |
$285.0 | 2025-02-22 | |
| Aaron | AR028AMS-250mg |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid |
663194-95-4 | 95% | 250mg |
$860.00 | 2025-02-15 |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid 関連文献
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
663194-95-4 (3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid) 関連製品
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:663194-95-4)3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid

清らかである:99%/99%/99%
はかる:250mg/500mg/1g
価格 ($):468/656/905